molecular formula C20H23F3N4OS B2855950 2-(4-(Isopropylthio)phenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034440-22-5

2-(4-(Isopropylthio)phenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2855950
CAS No.: 2034440-22-5
M. Wt: 424.49
InChI Key: HDGQYYPZNBMDAJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 6-(trifluoromethyl)pyrimidin-4-yl group and at the 4-position with a 2-(4-(isopropylthio)phenyl)ethanone moiety.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-14(2)29-16-5-3-15(4-6-16)11-19(28)27-9-7-26(8-10-27)18-12-17(20(21,22)23)24-13-25-18/h3-6,12-14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGQYYPZNBMDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, the incorporation of piperazine and thiophene derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties

Compounds featuring isopropylthio groups have shown significant antibacterial and antifungal activities. The structural configuration of 2-(4-(Isopropylthio)phenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone may provide similar effects, making it a candidate for further investigation in antimicrobial drug development.

Neuropharmacological Effects

The piperazine moiety is frequently associated with neuroactive compounds. Research into derivatives containing piperazine has revealed their potential as anxiolytics and antidepressants. The specific interactions of this compound with neurotransmitter receptors warrant detailed pharmacological studies to explore its effects on the central nervous system.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of structurally related compounds, derivatives were tested against human cancer cell lines. Results indicated that certain modifications to the piperazine ring significantly enhanced cytotoxicity. This suggests that similar modifications to This compound could yield potent anticancer agents.

Case Study 2: Antimicrobial Activity Assessment

A series of compounds with isopropylthio groups were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated a correlation between structure and activity, highlighting the need for further exploration of This compound as a potential antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, such as piperazine cores, trifluoromethylpyrimidine substituents, or arylthio groups.

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

  • Structures: UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine
  • Key Differences :
    • UDO/UDD replace the pyrimidine ring with pyridine.
    • The target compound lacks the 4-chlorophenyl group seen in UDO.
  • Activity: Both inhibit non-azolic CYP51 and show anti-Trypanosoma cruzi efficacy comparable to posaconazole .

Thiophene- and Pyrimidine-Modified Piperazines

  • Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Variation: Replaces the ethanone and pyrimidine groups with a thiophene-carbonyl moiety. Synthesis: Prepared via HOBt/TBTU-mediated coupling .
  • Compound m6 (): 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone Structural Variation: Adds a triazole-aniline substituent to the pyrimidine ring. Synthesis: Involves coupling with 1-(4-(4-aminophenyl)piperazin-1-yl)ethanone under acidic conditions .

MK47 (RTC536) ()

  • Structure: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone
  • Key Differences : Lacks the pyrimidine and isopropylthiophenyl groups.
  • Synthesis : Achieved via HOBt/TBTU coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and 2-(thiophen-2-yl)acetic acid (82% yield) .

Triazole-Pyrimidine Hybrids ()

  • Compound w3: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
  • Key Differences: Substitutes ethanone with methanone and introduces a methyltriazole group.
  • Activity : Designed for kinase inhibition, highlighting the role of pyrimidine-triazole motifs in target engagement .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Synthesis Reference
Target Compound Piperazine-ethanone 6-(Trifluoromethyl)pyrimidin-4-yl, isopropylthiophenyl N/A (Structural analog)
UDO Piperazine-ethanone Pyridin-3-yl, 4-chlorophenyl, 4-(trifluoromethyl)phenyl CYP51 inhibition, anti-T. cruzi
MK47 (RTC536) Piperazine-ethanone Thiophen-2-yl, 4-(trifluoromethyl)phenyl Synthesized (82% yield)
Compound m6 Piperazine-ethanone Chloropyrimidine, triazole-aniline Kinase-targeted synthesis
Compound w3 Piperazine-methanone Methyltriazole, chloropyrimidine Kinase inhibition candidate

Research Findings and Implications

Synthetic Flexibility: Piperazine-ethanone derivatives are readily synthesized via HOBt/TBTU or nucleophilic substitution, enabling rapid structural diversification (e.g., thiophene, triazole, or pyrimidine incorporation) .

Pharmacophore Optimization : The isopropylthiophenyl group may enhance lipophilicity and target binding compared to simpler aryl substituents in MK47 or Compound 21 .

Q & A

Q. SAR Data Example :

DerivativeR GroupIC50 (nM)Selectivity Index
ParentIsopropylthio12.31.0
D1Cyclopropylthio8.73.2
D2Nitro-pyrimidine5.10.9

Basic: What are the stability profiles under varying storage and experimental conditions?

Answer:

  • Thermal Stability : Decomposes at >150°C; store at −20°C under argon .
  • Light Sensitivity : Protect from UV exposure to prevent thioether oxidation .
  • Solution Stability : Stable in DMSO for 6 months at −80°C; avoid aqueous buffers >pH 8.0 .

Advanced: How to investigate synergistic effects with other therapeutic agents?

Answer:

  • Combination Screens : Test with chemotherapeutics (e.g., cisplatin) in dose-matrix assays (e.g., SynergyFinder) .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify co-targeted pathways (e.g., MAPK/ERK) .

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